1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is a fluorinated pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. The presence of fluorine in the compound enhances its stability and binding affinity, making it a valuable molecule in medicinal chemistry.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid typically involves a multi-step process:
Synthesis of Pyrazoline: This step is performed via a one-pot three-component reaction under microwave irradiation.
Oxidative Aromatization: The pyrazoline intermediate undergoes oxidative aromatization under conventional heating to form the pyrazole ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: The compound exhibits antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity, and analgesic activities.
Biological Studies: It is used in molecular docking studies to investigate its binding affinity to various receptors, such as the human estrogen alpha receptor.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it binds to the human estrogen alpha receptor, mimicking the action of native ligands and modulating receptor activity . The fluorine atom enhances the compound’s binding affinity and stability, contributing to its biological effects.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorinated pyrazole ring and exhibits similar biological activities.
1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one: This compound has shown antimicrobial activity against various bacterial strains.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylic acid group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-phenylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-12-6-8-13(9-7-12)19-15(10-14(18-19)16(20)21)11-4-2-1-3-5-11/h1-10H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQNHYPQPZYZHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49648964 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.